molecular formula C8H5F2NO B1308175 2,4-Difluoro-3-methoxybenzonitrile CAS No. 220353-20-8

2,4-Difluoro-3-methoxybenzonitrile

Cat. No.: B1308175
CAS No.: 220353-20-8
M. Wt: 169.13 g/mol
InChI Key: RWTCBZZFDKXOLX-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol. This compound is known for its unique physical and chemical properties, which have garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2,4-Difluoro-3-methoxybenzonitrile involves the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of a composite catalyst such as cuprous iodide and potassium iodide. The reaction is typically carried out under nitrogen protection at temperatures ranging from 100 to 150°C for 20 to 48 hours . This method is advantageous due to its simplicity and the absence of toxic by-products.

Industrial Production Methods

In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Difluoro-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the target molecules and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-methoxybenzonitrile
  • 2,6-Difluoro-4-methoxybenzonitrile
  • 2,4-Difluorobenzonitrile

Uniqueness

2,4-Difluoro-3-methoxybenzonitrile is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,4-difluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTCBZZFDKXOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397529
Record name 2,4-Difluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220353-20-8
Record name 2,4-Difluoro-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220353-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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